
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, commonly known as DPA, is a synthetic chemical compound that belongs to the family of tetrazole acetamide derivatives. DPA has been extensively studied for its potential therapeutic applications in various fields of biomedical research, including cancer, cardiovascular diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
DPA has been found to exhibit potential therapeutic applications in various fields of biomedical research. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DPA has been found to have anti-inflammatory and anti-atherosclerotic effects. In inflammation research, DPA has been shown to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and atherosclerosis. DPA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of inflammation, and inhibition of atherosclerosis. DPA has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, DPA also has some limitations, including its relatively low potency and specificity for certain targets, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on DPA. One direction is to further investigate the mechanism of action of DPA and identify its specific molecular targets. Another direction is to develop more potent and specific derivatives of DPA that can be used for therapeutic applications. Additionally, the potential use of DPA in combination with other drugs or therapies should be explored. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of DPA in humans.
Conclusion:
In conclusion, DPA is a synthetic chemical compound that has potential therapeutic applications in various fields of biomedical research. Its low toxicity, high solubility in water, and ease of synthesis make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
DPA can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with propylamine to form 2,4-dichlorophenylpropylamine. This intermediate product is then reacted with sodium azide and copper sulfate to form 2,4-dichlorophenylpropyltetrazole, which is finally converted to DPA by reacting it with acetic anhydride.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O2/c1-2-5-19-12(16-17-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVESKDZHPJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
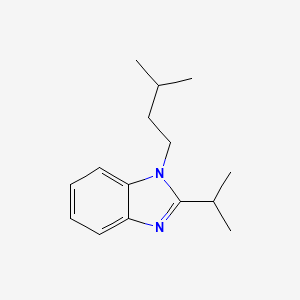
![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
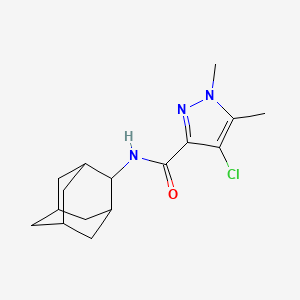

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
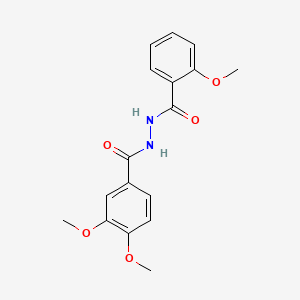
![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
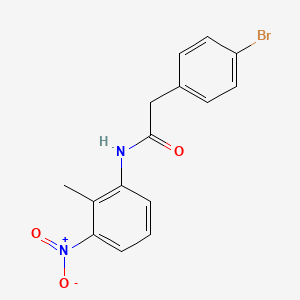
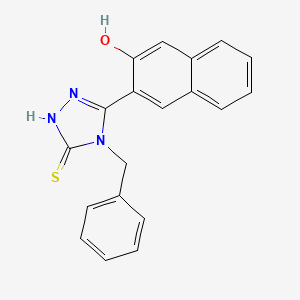
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)